molecular formula C21H20N2O5S2 B2875576 Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate CAS No. 864940-38-5

Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate

Cat. No.: B2875576
CAS No.: 864940-38-5
M. Wt: 444.52
InChI Key: JNWJZRFPZUZGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate, also known as Methyl TST, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. Methyl TST is a thiophene-based small molecule that has been shown to have promising anti-cancer properties.

Scientific Research Applications

Structural Analysis and Crystallography

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been structurally analyzed to understand its composition, which includes a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, highlighting the compound's potential for further chemical modifications and applications in materials science and molecular engineering (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Synthetic Utility and Antimicrobial Evaluation

Bifunctional thiophene derivatives, including those similar in structure to methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate, have been synthesized for various applications. Their synthetic utility has been explored through the preparation of different fused and polyfunctional substituted thiophenes. These compounds have demonstrated promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Organocatalyzed Aqueous Synthesis

The compound's derivatives have been synthesized using a four-component Gewald reaction under organocatalyzed aqueous conditions. This method involves the formation of 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature, indicating the compound's role in facilitating novel synthetic routes in green chemistry (M. S. Abaee, Somaye Cheraghi, 2013).

Heterocyclic System Derivatives

The reactivity of methyl 2-(bromomethyl)thiophene-3-carboxylates has been explored to produce derivatives of a new heterocyclic system, showcasing the compound's utility in synthesizing novel heterocyclic compounds. These findings can be applied in pharmaceutical chemistry and materials science for the development of new therapeutic agents and functional materials (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).

Crystallographic Insights

The crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate provides insights into the spatial arrangement of similar thiophene-based compounds. The study of such structures aids in the understanding of molecular interactions and can guide the design of molecules with desired properties for applications in drug design and materials science (Syahirah binti Ramli, T. B. Ravoof, M. Tahir, E. Tiekink, 2015).

Properties

IUPAC Name

methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-23(14-15-6-4-3-5-7-15)30(26,27)17-10-8-16(9-11-17)19(24)22-20-18(12-13-29-20)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWJZRFPZUZGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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